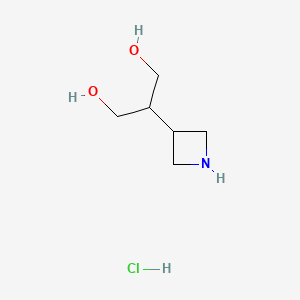
2-(azetidin-3-yl)propane-1,3-diol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Azetidin-3-yl)propane-1,3-diol hydrochloride is a chemical compound with the molecular formula C6H13NO2·HCl It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(azetidin-3-yl)propane-1,3-diol hydrochloride typically involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . This method allows for the formation of 1,3-disubstituted azetidines under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(Azetidin-3-yl)propane-1,3-diol hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., Cl2, Br2) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated derivatives.
Aplicaciones Científicas De Investigación
2-(Azetidin-3-yl)propane-1,3-diol hydrochloride has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(azetidin-3-yl)propane-1,3-diol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can undergo ring-opening polymerization, leading to the formation of polyamines with various structures . These polyamines can interact with biological membranes, proteins, and nucleic acids, leading to their potential use in antibacterial and antimicrobial applications .
Comparación Con Compuestos Similares
Similar Compounds
2-(Azetidin-3-yl)propan-2-ol hydrochloride: This compound has a similar structure but differs in the position of the hydroxyl group.
2-(Azetidin-3-yl)ethanol: This compound has a shorter carbon chain compared to 2-(azetidin-3-yl)propane-1,3-diol hydrochloride.
Uniqueness
This compound is unique due to its specific structure, which allows for the formation of polyamines with diverse architectures through ring-opening polymerization . This property makes it particularly valuable in the development of materials with specific functionalities, such as antibacterial coatings and CO2 adsorption materials .
Propiedades
IUPAC Name |
2-(azetidin-3-yl)propane-1,3-diol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c8-3-6(4-9)5-1-7-2-5;/h5-9H,1-4H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHOKLTNRDWAGEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C(CO)CO.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-amino-2-{spiro[3.3]heptan-2-yl}acetate hydrochloride](/img/structure/B6609735.png)

![2-(3-{1-hydroxy-4-[4-(hydroxydiphenylmethyl)piperidin-1-yl]butyl}bicyclo[1.1.1]pentan-1-yl)-2-methylpropanoic acid](/img/structure/B6609740.png)


![3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine dihydrochloride](/img/structure/B6609768.png)
![2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propan-2-amine hydrochloride](/img/structure/B6609773.png)
![2-tert-butyl 1-methyl 4-(aminomethyl)-2-azabicyclo[2.1.1]hexane-1,2-dicarboxylate](/img/structure/B6609781.png)

![2-chloro-5-[(1,2,2-trifluoroethenyl)oxy]pyridine](/img/structure/B6609798.png)
![rac-(1R,6R,7R)-2-methyl-3-oxo-2-azabicyclo[4.2.0]oct-4-ene-7-sulfonyl fluoride](/img/structure/B6609804.png)
![1-{5-[(difluoromethyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methanamine dihydrochloride](/img/structure/B6609808.png)

